REACTION_CXSMILES
|
N=C1CCCS1.C1C(SSC2C=CC([N+]([O-])=O)=C(C(O)=O)C=2)=CC(C(O)=O)=C([N+]([O-])=O)C=1.FC(F)(F)C(O)=O.O=C1C=CC(=O)N1CCC(NC[CH:53]1[O:57][C:56]2[CH:58]=[CH:59][C:60]([CH2:62][CH:63]([NH:65][CH2:66][CH3:67])[CH3:64])=[CH:61][C:55]=2[O:54]1)=O>P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].CN(C=O)C>[CH3:67][CH2:66][NH:65][CH:63]([CH2:62][C:60]1[CH:59]=[CH:58][C:56]2[O:57][CH2:53][O:54][C:55]=2[CH:61]=1)[CH3:64] |f:2.3,4.5.6.7|
|
Name
|
|
Quantity
|
13.5 mg
|
Type
|
reactant
|
Smiles
|
N=C1SCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Sephadex
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]
|
Name
|
MDEA maleimide
|
Quantity
|
14 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.O=C1N(C(C=C1)=O)CCC(=O)NCC1OC2=C(O1)C=CC(=C2)CC(C)NCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature in the dark and under argon atmosphere for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at room temperature 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The resulting conjugate was placed in a dialysis tube
|
Type
|
CUSTOM
|
Details
|
(10,000 MW cut-off) and was dialyzed in 1 L of phosphate buffered saline (PBS) buffer (180 mM NaCl, 10 mM sodium phosphate, pH 7.2]
|
Type
|
ADDITION
|
Details
|
containing 20% DMF
|
Type
|
CUSTOM
|
Details
|
3 times, at least 6 hours
|
Type
|
CUSTOM
|
Details
|
This was followed by 1 L of PBS buffer, pH 7.2 at 4° C
|
Type
|
CONCENTRATION
|
Details
|
The protein concentration
|
Type
|
CUSTOM
|
Details
|
A total of 20 mL of the conjugate was obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |